Differentiation as a Patented Reagent for Direct Difluoromethoxylation vs. Non-Chlorinated Analogs
The compound is explicitly claimed and exemplified as a reagent for the direct difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. In stark contrast, the non-chlorinated analog, 2,4-difluoro-3-methylbenzonitrile (CAS 847502-87-8), is not mentioned or claimed in any capacity within this patent document [1]. This establishes a unique, documented utility for the target compound that is not shared by its closest non-chlorinated structural analog.
| Evidence Dimension | Patent-claimed utility as a difluoromethoxylation reagent |
|---|---|
| Target Compound Data | Claimed as a reagent for OCF2H/OCF3 installation on (hetero)arenes. |
| Comparator Or Baseline | 2,4-difluoro-3-methylbenzonitrile (CAS 847502-87-8) [Not claimed for this utility] |
| Quantified Difference | N/A (Qualitative, binary claim) |
| Conditions | US Patent Application Publication No. 2021/0032181 A1 |
Why This Matters
For laboratories seeking to install the valuable OCF2H or OCF3 pharmacophore [2], procurement of this specific reagent is mandated by the disclosed synthetic protocol, as alternatives are not validated.
- [1] US Patent Application Publication No. 2021/0032181 A1. Title: DIFLUOROMETHOXYLATION AND TRIFLUOROMETHOXYLATION COMPOSITIONS AND METHODS FOR SYNTHESIZING SAME. Published: February 4, 2021. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
